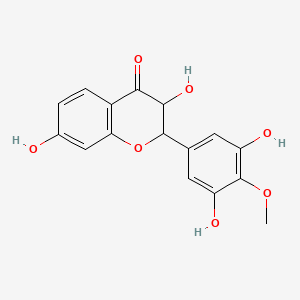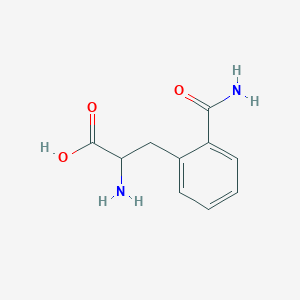
4-Methylumbelliferyl 4-Deoxy--D-chitobioseDiscontinued
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is a chemical compound known for its utility in organic synthesis. It is often used as a fluorogenic substrate in various biochemical assays. The compound is characterized by its off-white crystalline solid form and is recognized for its role in the study of enzymatic activities, particularly those involving chitinase.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued typically involves the glycosylation of 4-methylumbelliferone with a suitable donor molecule. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the glycosylation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high purity and yield. The production process is optimized to minimize waste and ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of chitinase and other related enzymes.
Biology: Employed in the study of biological processes involving chitin and its derivatives.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.
Industry: Applied in the production of various biochemical products and in quality control processes.
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued involves its interaction with specific enzymes, such as chitinase. The compound acts as a substrate, and upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include the active site of the enzyme and the catalytic residues that facilitate the cleavage of the glycosidic bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside
- 4-Methylumbelliferyl β-D-cellobioside
- 4-Methylumbelliferyl β-D-mannopyranoside
Uniqueness
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is unique due to its specific structure and the type of enzymatic reactions it undergoes. Unlike other similar compounds, it is particularly useful in studying the activity of chitinase and related enzymes. Its ability to release a fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical assays.
Eigenschaften
Molekularformel |
C26H34N2O12 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
NQRTVUOPTVJKEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)


![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)


![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)





![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
